Dihydromaltol - 38877-21-3

Dihydromaltol

Catalog Number: EVT-513279
CAS Number: 38877-21-3
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dihydromaltol, also known as 2,3-dihydro-5-hydroxy-6-methyl-4H-pyran-4-one, is a naturally occurring organic compound belonging to the class of cycloenolones. It is structurally related to other important aroma compounds like maltol, furaneol, and ethyl maltol. Dihydromaltol is found in various natural sources, including roasted chicory, [] Ryazhenka kefir, [, ] heated oak used in barrel making, [] roasted coffee, [] thermally treated Pedro Ximenez sweet wines, [] and certain fern species. [] This compound is known for its potent caramelized, sweet, and "toasty" aroma, contributing significantly to the flavor profile of these products. [, , , , , , ]

Maltol (3-Hydroxy-2-methyl-4H-pyran-4-one)

    Compound Description: Maltol is a naturally occurring organic compound that belongs to the pyrone family. It possesses a characteristic caramel-like aroma and is commonly found in various foods, beverages, and toasted materials like oak used in barrel making [].

2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF, Furaneol)

    Compound Description: DMHF, also known as Furaneol, is a potent aroma compound characterized by a strong, sweet, strawberry-like aroma. It is naturally occurring and frequently found in various fruits and heated foods [].

5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone (EHMF, Homofuronol)

    Compound Description: EHMF, also known as Homofuronol, is another furanone derivative with a strong, sweet, caramel-like aroma. Similar to DMHF, it is commonly found in various heated foods and beverages [].

    Relevance: EHMF is structurally analogous to dihydromaltol, with both compounds belonging to the broader class of cycloenolones. While EHMF contains a furan ring and an ethyl substituent, dihydromaltol has a pyran ring and a methyl substituent. EHMF serves as a reference point for comparing the flavor potency of dihydromaltol and its synthetic homolog, dihydroethylmaltol (DHEM) [].

Dihydro-ethylmaltol (DHEM; 6-Ethyl-2,3-dihydro-5-hydroxy-4H-pyran-4-one)

    Compound Description: DHEM is a synthetic homolog of dihydromaltol. It possesses a strong caramelized aroma, but unlike its furanoid isomer EHMF, DHEM has not been identified in natural sources [].

    Relevance: DHEM is structurally very similar to dihydromaltol, differing only in the presence of an ethyl substituent instead of a methyl group. This structural similarity translates to comparable sensory properties, with DHEM exhibiting a slightly higher flavor potency than dihydromaltol [].

Hydroxymaltol (3,5-Dihydroxy-2-methyl-4H-pyran-4-one)

    Compound Description: Hydroxymaltol is a pyrone derivative found in various foods and beverages, contributing to their aroma profile [].

    Relevance: Hydroxymaltol shares the same core pyrone structure as dihydromaltol and is considered a related compound due to its presence in similar food matrices. Its presence alongside dihydromaltol in studies on roasted coffee highlights their shared origin and potential contribution to the overall flavor profile [].

5-Hydroxymethylfurfural (HMF)

    Compound Description: HMF is an organic compound formed during the Maillard reaction, a chemical reaction between sugars and amino acids, often occurring during heating processes. It is found in various heat-treated foods and beverages [].

    Relevance: HMF is relevant to dihydromaltol due to their shared formation pathway via the Maillard reaction. Both compounds are often found in thermally processed foods and beverages, suggesting their potential role in the development of characteristic aromas associated with heating [, ].

Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone)

    Compound Description: Sotolon is a potent aroma compound with a characteristic curry-like, sweet, or maple syrup aroma. It is naturally found in various foods and beverages, including aged wines and maple syrup [].

    Relevance: Sotolon, while structurally belonging to the furanone family, is often studied in conjunction with dihydromaltol due to their shared presence in thermally processed foods and beverages. Both contribute to the complex aroma profiles of these products [, ].

Cyclotene (2-Hydroxy-3-methyl-2-cyclopenten-1-one)

    Compound Description: Cyclotene is a volatile compound with a caramel-like odor, often found in heated foods and beverages [].

    Relevance: Cyclotene is often mentioned alongside dihydromaltol in studies on aroma compounds, particularly those focusing on "toasty" or "caramel" notes. They are frequently found together in thermally processed foods like roasted chicory and heated oak, suggesting a shared origin and contribution to the overall aroma profile [, ].

2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)

    Compound Description: DDMP is a pyrone derivative identified in heated oak wood, contributing to its characteristic aroma [].

    Relevance: DDMP is structurally similar to dihydromaltol and is frequently mentioned alongside it in studies on the aroma compounds found in thermally processed materials like oak wood used for aging wines. Their co-occurrence suggests they may play a role in the complex aroma development associated with these processes [, ].

Source and Classification

Dihydromaltol is classified under pyranones, a group of organic compounds characterized by a six-membered aromatic ring containing one oxygen atom. It is synthesized through both natural processes, such as the Maillard reaction, and synthetic methods involving various organic precursors. This compound has garnered attention for its applications in food science and potential health benefits due to its antioxidant capabilities .

Synthesis Analysis

Methods and Technical Details

Dihydromaltol can be synthesized through several methods:

  1. Dihydroxylation of 2-Methyl-5,6-dihydro-2H-pyran: This method utilizes hydrogen peroxide in the presence of a strong acid ion exchange resin. The reaction conditions are critical for yielding high purity.
  2. Industrial Production via Maillard Reaction: A common industrial approach involves reacting glucose with piperidine and proline in acetic acid to form an intermediate compound, 5-hydroxy-5,6-dihydromaltol. This intermediate is then heated to produce dihydromaltol .
  3. Alternative Synthetic Routes: Other methods include multi-step reactions that modify existing compounds to yield dihydromaltol as a final product .
Molecular Structure Analysis

Structure and Data

Dihydromaltol has a molecular formula of C₆H₈O₃ and a molecular weight of approximately 144.13 g/mol. The structure features a pyran ring with hydroxyl groups at the 5-position and a methyl group at the 6-position.

  • Chemical Structure:
    • Molecular Formula: C₆H₈O₃
    • Molecular Weight: 144.13 g/mol
    • Functional Groups: Hydroxyl (-OH), Methyl (-CH₃)

Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to elucidate the structure further, providing insights into the arrangement of hydrogen and carbon atoms within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

Dihydromaltol participates in various chemical reactions:

  1. Oxidation and Reduction: Dihydromaltol can undergo oxidation to form hydroxylated derivatives, which may exhibit different antioxidant activities depending on their structure.
  2. Substitution Reactions: The compound can also participate in substitution reactions where hydroxyl groups are replaced or modified.
  3. Antioxidant Activity: Its primary role in biochemical systems is as an antioxidant, where it scavenges free radicals through hydrogen atom transfer mechanisms .

Common Reagents and Conditions

Common reagents used in reactions involving dihydromaltol include:

  • Hydrogen peroxide for oxidation.
  • Strong acid ion exchange resins as catalysts for dihydroxylation reactions.
Mechanism of Action

Process and Data

The mechanism by which dihydromaltol exerts its antioxidant effects involves several key steps:

  1. Scavenging Free Radicals: Dihydromaltol interacts with free radicals by donating hydrogen atoms, thereby neutralizing these potentially harmful species.
  2. Biochemical Pathways: It is formed from Amadori or Heyns rearrangement products through enolization processes during the Maillard reaction .
  3. Reduction of Oxidative Stress: By scavenging free radicals, dihydromaltol contributes to reducing oxidative stress within biological systems, which can help prevent cellular damage .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dihydromaltol is typically a colorless to pale yellow liquid or solid.
  • Solubility: It is soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Dihydromaltol exhibits good stability under normal conditions but may degrade under extreme heat or acidic conditions.
  • Melting Point: The melting point ranges around 50–55 °C.
  • Boiling Point: The boiling point is approximately 200 °C under standard atmospheric pressure .
Applications

Scientific Uses

Dihydromaltol has several notable applications:

  1. Food Industry: It is used as a flavoring agent due to its pleasant caramel-like aroma and is often incorporated into dairy products and baked goods.
  2. Antioxidant Research: Due to its ability to scavenge free radicals, dihydromaltol is studied for potential health benefits related to oxidative stress reduction.
  3. Flavor Chemistry Studies: Researchers investigate its flavor thresholds and structure-odor relationships to enhance food formulations .
Aroma Chemistry of Cycloenolones

Dihydromaltol as a Novel Potent Odorant in Dairy Systems

Dihydromaltol (DHM; 2,3-dihydro-5-hydroxy-6-methyl-4H-pyran-4-one) was first identified as a novel potent aroma compound in the traditional fermented dairy product Ryazhenka kefir using advanced analytical techniques. Researchers employed gas chromatography-olfactometry coupled with mass spectrometry (GC-O-MS) to isolate and characterize this previously unrecognized odorant from the complex volatile profile of dairy matrices. This discovery marked DHM as a significant contributor to the distinctive sensory profile of fermented dairy products, particularly those involving heat treatment or specific microbial cultures [1] [3].

The identification process revealed that DHM possesses a strong caramel-like odor character that contributes significantly to the overall flavor profile of dairy systems. Subsequent analysis expanded beyond Ryazhenka kefir to investigate DHM prevalence across various dairy products. Researchers detected DHM in multiple dairy matrices including commercial Ryazhenka kefir, traditional kefir, kefir-culture inoculated heated milk, UHT milk, evaporated milk, heated cream, and fresh pasteurized cream. This widespread occurrence suggests that DHM formation may be associated with both thermal processing and fermentation processes common in dairy production [1].

Quantitative analysis established that DHM concentrations vary significantly across different dairy products. The highest concentrations were typically found in thermally processed products such as UHT milk and evaporated milk, suggesting a Maillard reaction pathway for its formation. In Ryazhenka kefir specifically, DHM was identified as one of the key odor-active compounds contributing to its characteristic sensory profile, though other compounds were found to exert more dominant flavor impacts [1] [3].

Table 1: Occurrence and Concentration of Dihydromaltol in Dairy Products

Dairy ProductProcessing MethodDHM Concentration Range (μg/kg)Detection Method
Ryazhenka KefirFermentation + Heat15-45GC-O-MS
Traditional KefirFermentation5-25GC-O-MS
UHT MilkUltra-high temperature30-80GC-O-MS
Evaporated MilkConcentration + Heat40-100GC-O-MS
Heated CreamThermal processing20-60GC-O-MS
Fresh Pasteurized CreamMild heat treatment5-20GC-O-MS

The sensory significance of DHM in dairy systems was evaluated using the Odor Activity Value (OAV) concept, which relates compound concentration to sensory threshold. Crucially, these studies employed retronasal odor thresholds (flavor thresholds) rather than orthonasal thresholds, providing more accurate predictions of a compound's actual impact when consumed. DHM was found to have a flavor threshold in water ranging between 50-250 μg/kg, establishing it as a potent odorant that can significantly influence flavor profiles even at relatively low concentrations [1] [3].

Comparative Flavor Impact Within the Cycloenolone Class

The cycloenolone class comprises structurally related compounds with significant aroma properties, particularly caramel-like odor characteristics. DHM belongs to this important group of flavor compounds, which includes 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone (EHMF), and maltol. To understand DHM's relative sensory impact, researchers conducted comparative assessments of these cycloenolones using standardized sensory evaluation methods and threshold determinations [1] [3].

Flavor threshold determinations revealed a potency hierarchy within the cycloenolone class when evaluated in water. DHM was found to be approximately 40 times more potent than maltol (threshold 2,000-10,000 μg/kg) but less than half as potent as DMHF (threshold 10-60 μg/kg). A novel synthesized homologue of DHM, dihydroethylmaltol (DHEM; 6-ethyl-2,3-dihydro-5-hydroxy-4H-pyran-4-one), demonstrated exceptional potency with a flavor threshold of just 2.5-5 μg/kg, making it more potent than DHM and approaching the potency of EHMF [1] [3].

Table 2: Sensory Thresholds and Potency of Cycloenolone Compounds

CompoundChemical NameFlavor Threshold in Water (μg/kg)Relative PotencyPrimary Odor Descriptor
DHEM6-Ethyl-2,3-dihydro-5-hydroxy-4H-pyran-4-one2.5-5100×Strong caramelized
EHMF5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone1-590-100×Caramelized, sweet
DMHF2,5-Dimethyl-4-hydroxy-3(2H)-furanone10-6020-40×Caramel, burnt sugar
DHM2,3-Dihydro-5-hydroxy-6-methyl-4H-pyran-4-one50-2508-10×Caramelized, sweet
Maltol3-Hydroxy-2-methyl-4H-pyran-4-one2,000-10,000Caramel, cotton candy

In dairy matrices, DMHF consistently dominated the flavor impact over DHM across all samples where both compounds were present. This dominance occurred despite DHM's significant potency, highlighting the complex interactions in food matrices and the remarkable sensory power of certain furanones. The pyranoid isomers (DHM and DHEM) demonstrated different sensory properties compared to their furanoid counterparts (DMHF and EHMF), providing key insights into structure-odor relationships within this important class of aroma compounds [1] [3].

Analysis of structure-activity relationships revealed several key molecular features governing cycloenolone potency:

  • Ring structure: Furanones generally exhibit greater potency than pyranones with comparable substituents
  • Alkyl substituents: Ethyl derivatives (EHMF, DHEM) show significantly higher potency than methyl derivatives (DMHF, DHM)
  • Saturation state: Dihydro derivatives (DHM, DHEM) exhibit different sensory properties compared to unsaturated analogues
  • Enol configuration: The specific arrangement of hydroxyl and carbonyl groups enables strong hydrogen bonding with olfactory receptors

These structural insights help explain why relatively minor molecular modifications result in significant changes in sensory properties within this compound class [1] [3].

Properties

CAS Number

38877-21-3

Product Name

Dihydromaltol

IUPAC Name

5-hydroxy-6-methyl-2,3-dihydropyran-4-one

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c1-4-6(8)5(7)2-3-9-4/h8H,2-3H2,1H3

InChI Key

YTKBKDDTNVNZLX-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)CCO1)O

Canonical SMILES

CC1=C(C(=O)CCO1)O

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